molecular formula C19H24N4O4S B11983463 4-{(E)-[(3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}-2,6-dimethoxyphenyl acetate

4-{(E)-[(3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}-2,6-dimethoxyphenyl acetate

Cat. No.: B11983463
M. Wt: 404.5 g/mol
InChI Key: BVNZEKFKVKFNIJ-RGVLZGJSSA-N
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Description

4-{(E)-[(3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}-2,6-dimethoxyphenyl acetate is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a cyclohexyl group, and methoxyphenyl acetate moiety

Preparation Methods

The synthesis of 4-{(E)-[(3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}-2,6-dimethoxyphenyl acetate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring is synthesized by reacting cyclohexyl isothiocyanate with hydrazine hydrate, followed by cyclization with an appropriate aldehyde.

    Introduction of the Methoxyphenyl Acetate Moiety: The triazole intermediate is then reacted with 2,6-dimethoxybenzaldehyde under acidic conditions to form the desired product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

4-{(E)-[(3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}-2,6-dimethoxyphenyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles like halides or amines.

Scientific Research Applications

4-{(E)-[(3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}-2,6-dimethoxyphenyl acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent due to its ability to inhibit the growth of various microorganisms.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to induce apoptosis in cancer cells.

    Industry: It is used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity.

Mechanism of Action

The mechanism of action of 4-{(E)-[(3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}-2,6-dimethoxyphenyl acetate involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, forming stable complexes that can inhibit enzymatic activity. Additionally, the compound can interact with cellular membranes, disrupting their integrity and leading to cell death. The exact pathways involved in its biological activity are still under investigation.

Comparison with Similar Compounds

4-{(E)-[(3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}-2,6-dimethoxyphenyl acetate can be compared with other triazole derivatives, such as:

    Methyl 4-(((3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)benzoate: This compound has a similar triazole ring but differs in the aromatic moiety.

    4-(((3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)-1,3-benzenediol: This compound has hydroxyl groups instead of methoxy groups, leading to different chemical properties.

    4-(((3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)-2-methoxyphenol: This compound has a single methoxy group and a hydroxyl group, which affects its reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H24N4O4S

Molecular Weight

404.5 g/mol

IUPAC Name

[4-[(E)-(3-cyclohexyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)iminomethyl]-2,6-dimethoxyphenyl] acetate

InChI

InChI=1S/C19H24N4O4S/c1-12(24)27-17-15(25-2)9-13(10-16(17)26-3)11-20-23-18(21-22-19(23)28)14-7-5-4-6-8-14/h9-11,14H,4-8H2,1-3H3,(H,22,28)/b20-11+

InChI Key

BVNZEKFKVKFNIJ-RGVLZGJSSA-N

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1OC)/C=N/N2C(=NNC2=S)C3CCCCC3)OC

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1OC)C=NN2C(=NNC2=S)C3CCCCC3)OC

Origin of Product

United States

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